

The Discovery and Enduring Significance of L-Methionine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Methionine*

Cat. No.: B7761469

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methionine, a sulfur-containing essential amino acid, stands as a cornerstone of modern biochemistry and pharmaceutical science. Its discovery in the early 20th century marked a pivotal moment in our understanding of protein structure and function. This technical guide provides an in-depth exploration of the discovery and history of **L-Methionine**, detailing the seminal experiments that led to its isolation and characterization. Furthermore, it delves into the intricate biochemical pathways in which **L-Methionine** plays a central role, including its biosynthesis, catabolism, and regeneration. This document is intended to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative data, and visual representations of key biological processes to support ongoing research and drug development efforts.

The Genesis of a Discovery: Isolating a Novel Sulfur-Containing Amino Acid

The story of **L-Methionine**'s discovery unfolds in the early 1920s, a period of intense investigation into the fundamental building blocks of proteins.

John Howard Mueller's Pioneering Isolation from Casein (1922)

In 1922, American bacteriologist John Howard Mueller, while investigating the nutritional requirements of hemolytic streptococci, isolated a previously unidentified sulfur-containing amino acid from an acid hydrolysate of casein.[1][2][3] His work, a landmark in amino acid research, laid the foundation for the eventual characterization of this essential nutrient.

While Mueller's original publication provides a narrative of his experimental journey, a generalized protocol based on the standard protein hydrolysis techniques of the era can be reconstructed.

Objective: To isolate a novel sulfur-containing amino acid from casein.

Materials:

- Casein (a major phosphoprotein in milk)
- Concentrated Hydrochloric Acid (HCl), ~6 M
- Barium Hydroxide (Ba(OH)₂) or Calcium Hydroxide (Ca(OH)₂) for neutralization
- Ethanol
- Apparatus for acid hydrolysis (reflux condenser)
- Filtration apparatus
- Evaporation apparatus (vacuum distillation)

Methodology:

- Acid Hydrolysis: A known quantity of casein was subjected to acid hydrolysis by refluxing with an excess of 6 M hydrochloric acid at approximately 110°C for 20-24 hours. This process cleaves the peptide bonds, releasing the constituent amino acids.[4]
- Neutralization and Removal of Excess Acid: The resulting hydrolysate was neutralized with a base, such as barium hydroxide or calcium hydroxide, to precipitate the excess sulfate ions (if sulfuric acid was used in any purification steps) and to adjust the pH. The excess hydrochloric acid was typically removed by vacuum distillation.

- **Fractional Crystallization:** The neutralized and concentrated hydrolysate, now a complex mixture of amino acids, was subjected to fractional crystallization. This technique exploits the different solubilities of amino acids in aqueous ethanol. By carefully adjusting the ethanol concentration and temperature, Mueller was able to selectively precipitate different amino acid fractions.
- **Isolation of the Novel Amino Acid:** Through a series of painstaking fractional crystallizations, Mueller obtained a crystalline substance that was distinct from the then-known sulfur-containing amino acid, cystine. This new compound was found to contain sulfur but did not give the characteristic nitroprusside test for sulfhydryl groups, indicating a different chemical structure.

Satoru Odake's Contribution: Naming and Formula Correction (1925)

Three years after Mueller's initial discovery, Japanese researcher Satoru Odake independently isolated the same compound from yeast.^[5] Odake is credited with correcting the empirical formula to $C_5H_{11}NO_2S$ and proposing the name "methionine," derived from "methyl" and "thio," reflecting its chemical nature.^{[5][6]}

Odake's protocol involved processing a massive quantity of yeast to obtain a small amount of methionine, highlighting the challenges of natural product isolation at the time.

Objective: To isolate the sulfur-containing amino acid from yeast.

Materials:

- Large quantities of yeast (reported as "about 20 tons" for 0.6 g of product)^[5]
- Reagents for protein hydrolysis (similar to Mueller's method)
- Mercury salts for precipitation of certain amino acids
- Apparatus for large-scale extraction and purification

Methodology:

- **Large-Scale Hydrolysis:** A vast amount of yeast was hydrolyzed to break down the proteins into their constituent amino acids.
- **Purification using Mercury Salts:** Otake employed mercury salts to precipitate and remove other amino acids, such as leucine, from the hydrolysate.^[5]
- **Isolation and Characterization:** Following purification, Otake isolated the crystalline methionine and conducted elemental analysis to determine its correct empirical formula.

Barger and Coyne's Elucidation of Structure and First Synthesis (1928)

The definitive chemical structure of methionine as γ -methylthio- α -aminobutyric acid was established in 1928 by George Barger and Frederick Philip Coyne.^{[7][8][9]} They not only deduced the correct structure but also accomplished the first chemical synthesis of racemic methionine, providing unequivocal proof of its constitution.^{[7][8][9]}

Barger and Coyne's synthesis was a multi-step process starting from β -chloroethyl methyl sulfide.

Objective: To synthesize racemic methionine to confirm its chemical structure.

Starting Materials:

- β -chloroethyl methyl sulfide ($\text{CH}_3\text{SCH}_2\text{CH}_2\text{Cl}$)
- Ethyl sodium phthalimidomalonate
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Pyridine
- Ethanol

Reaction Scheme:

- Condensation: Ethyl sodium phthalimidomalonate was reacted with β -chloroethyl methyl sulfide to form ethyl 1-methylthiol-3-phthalimidopropane-3,3-dicarboxylate.[10]
- Saponification: The resulting ester was saponified using sodium hydroxide to yield 1-methylthiol-3-phthalamidopropane-3,3-dicarboxylic acid.[10]
- Decarboxylation and Hydrolysis: The dicarboxylic acid was then heated with hydrochloric acid to effect decarboxylation and hydrolysis of the phthalimido group, yielding **DL-methionine** hydrochloride.[10]
- Isolation of **DL-Methionine**: The free **DL-methionine** was isolated by neutralization with pyridine and crystallization from aqueous ethanol.[10]

Industrial Scale Production: The Degussa Process

The demand for methionine, particularly as a feed additive in the poultry industry, spurred the development of large-scale industrial synthesis methods. The German company Degussa (now part of Evonik Industries) pioneered the first commercially viable process for producing **DL-methionine** in the post-World War II era.[11] This process is a modification of the Strecker amino acid synthesis.

Experimental Workflow: The Degussa DL-Methionine Process

The industrial synthesis of **DL-methionine** is a continuous process involving several key steps.

Starting Materials:

- Acrolein ($\text{CH}_2=\text{CHCHO}$)
- Methyl mercaptan (CH_3SH)
- Hydrogen cyanide (HCN)
- Ammonia (NH_3)
- Carbon dioxide (CO_2) (or ammonium carbonate)

- Sodium hydroxide (NaOH)

Reaction Steps:

- Synthesis of 3-Methylthiopropionaldehyde (MMP): Acrolein reacts with methyl mercaptan in a Michael addition reaction to form 3-methylthiopropionaldehyde.
- Formation of the Hydantoin: The MMP then undergoes a reaction with hydrogen cyanide, ammonia, and carbon dioxide to form 5-(2-methylthioethyl)hydantoin. This is the core of the Strecker synthesis adaptation.[\[12\]](#)
- Hydrolysis to the Methionine Salt: The hydantoin intermediate is hydrolyzed with sodium hydroxide under heat and pressure to form the sodium salt of **DL-methionine**.[\[13\]](#)
- Neutralization and Crystallization: The sodium salt is then neutralized with a strong acid, typically hydrochloric acid or sulfuric acid, to precipitate the **DL-methionine**, which is then purified by crystallization.[\[13\]](#)

Table 1: Key Milestones in the Discovery and Synthesis of **L-Methionine**

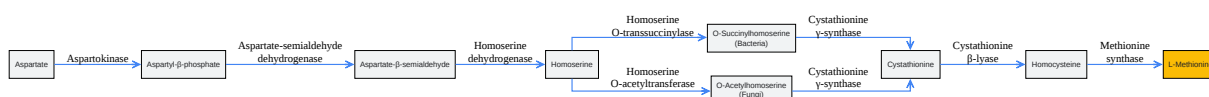
Year	Researcher(s)	Key Contribution	Source Material/Method
1922	John Howard Mueller	First isolation of a new sulfur-containing amino acid	Casein hydrolysate
1925	Satoru Odake	Naming of "methionine" and correction of its empirical formula	Yeast hydrolysate
1928	George Barger & Frederick Philip Coyne	Elucidation of the chemical structure and first chemical synthesis	Chemical synthesis from β -chloroethyl methyl sulfide
1940s	Degussa AG	Development of the first industrial-scale synthesis of DL-methionine	Adaptation of the Strecker synthesis

The Biochemical Significance of L-Methionine

L-Methionine is not merely a building block of proteins; it is a central player in a multitude of critical metabolic pathways.

L-Methionine Biosynthesis

In most bacteria, fungi, and plants, **L-methionine** is synthesized de novo. The biosynthesis pathway typically starts from aspartic acid and involves a series of enzymatic reactions.



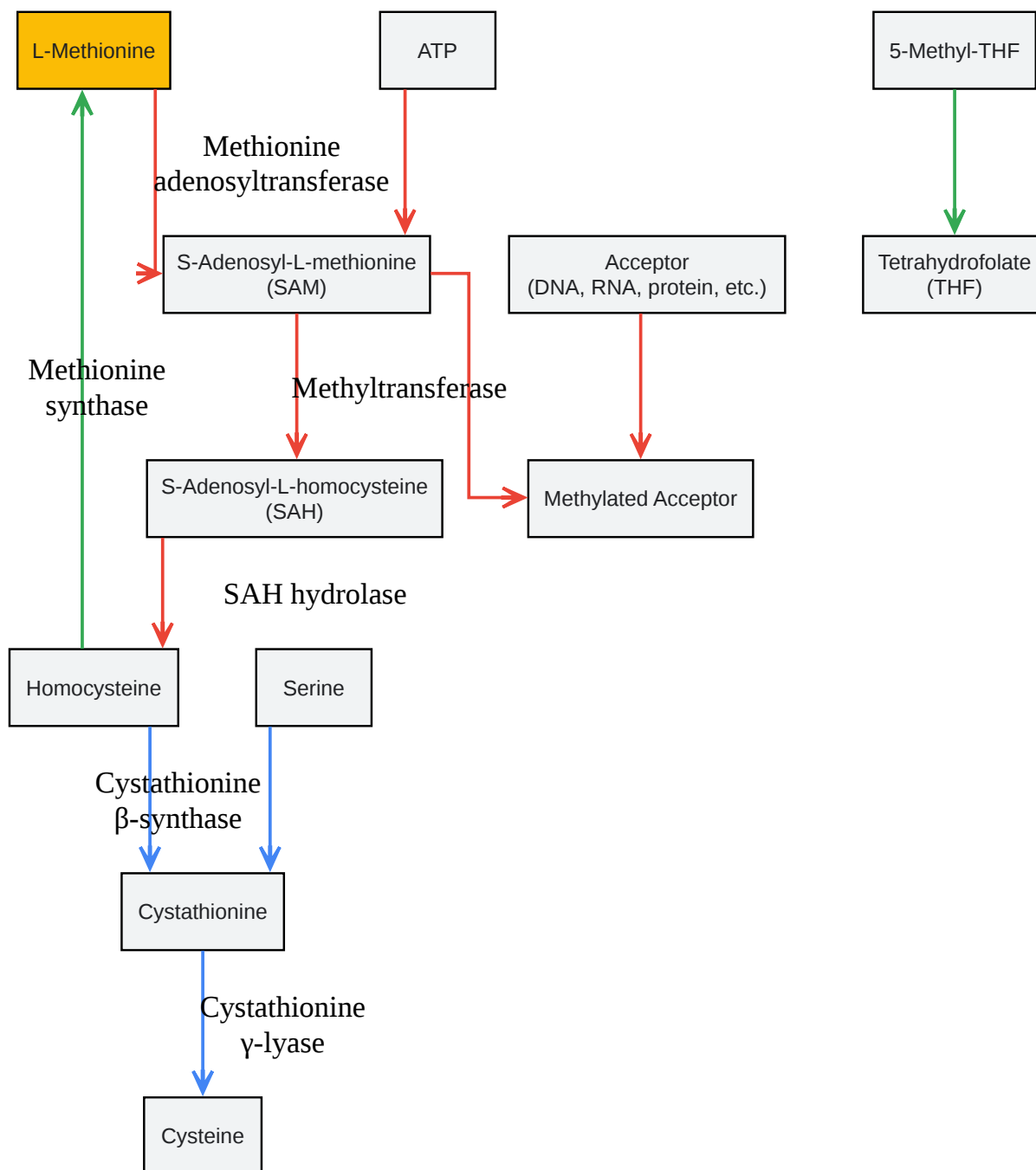
[Click to download full resolution via product page](#)

Caption: **L-Methionine** biosynthesis pathway in bacteria and fungi.

L-Methionine Catabolism and the Activated Methyl Cycle

The catabolism of **L-methionine** is intricately linked to the "activated methyl cycle," a fundamental process for the transfer of methyl groups in biological systems.

The first step in methionine catabolism is its conversion to S-adenosyl-**L-methionine** (SAM), a universal methyl donor, in a reaction catalyzed by methionine adenosyltransferase.[14] SAM then donates its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases. The resulting S-adenosyl-L-homocysteine (SAH) is subsequently hydrolyzed to homocysteine.[14]



[Click to download full resolution via product page](#)

Caption: The Activated Methyl Cycle and Transsulfuration Pathway.

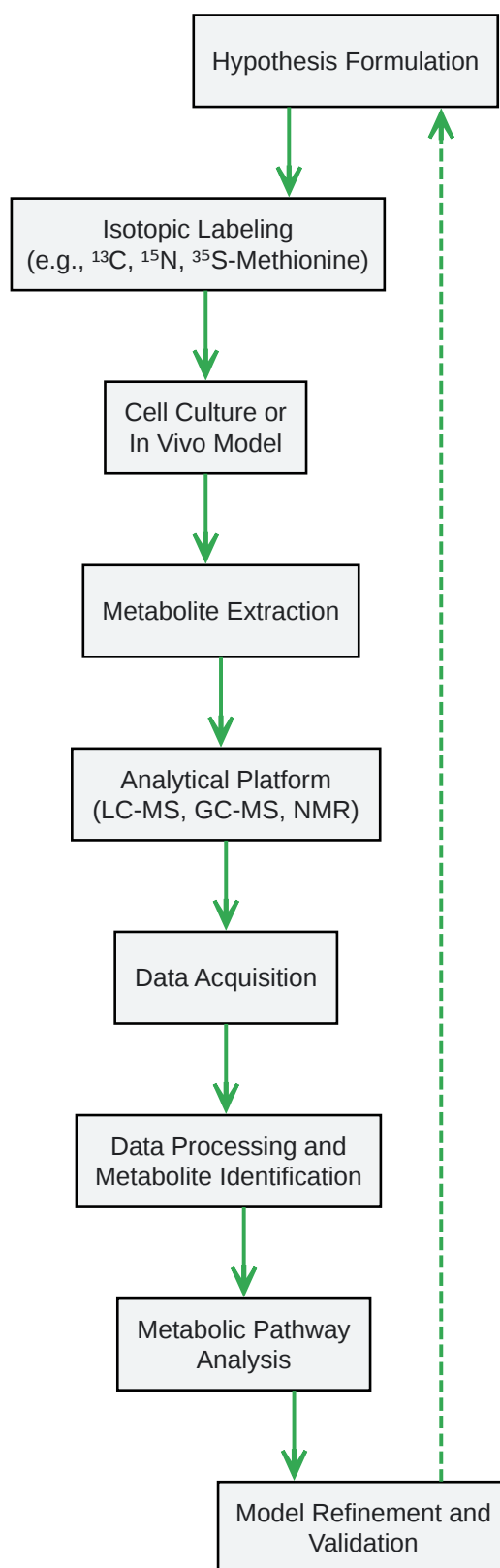
Regeneration of L-Methionine

Homocysteine, a product of the activated methyl cycle, can be remethylated to regenerate **L-methionine**. This is a crucial step for maintaining the cellular pool of this essential amino acid. The primary enzyme responsible for this reaction is methionine synthase, which utilizes a methyl group from 5-methyltetrahydrofolate.

Experimental Workflows for Studying L-Methionine Pathways

The elucidation of **L-Methionine**'s complex metabolic roles has been made possible through a variety of sophisticated experimental techniques.

Workflow for Metabolic Pathway Elucidation



[Click to download full resolution via product page](#)

Caption: Experimental workflow for elucidating metabolic pathways.

Conclusion

From its serendipitous discovery in a protein hydrolysate to its central role in cellular metabolism and large-scale industrial production, the journey of **L-Methionine** is a testament to the progress of biochemical and chemical sciences. A thorough understanding of its history, the intricate details of its biochemical pathways, and the experimental methodologies used to study it are indispensable for today's researchers, scientists, and drug development professionals. As we continue to unravel the complexities of cellular function and disease, the enduring significance of **L-Methionine** in both fundamental research and therapeutic applications is certain to persist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mueller, J.H. (1922) A New Sulphur-Containing Amino Acid Isolated from Casein. Proceedings of the Society of Experimental Biology and Medicine, 19, 161. - References - Scientific Research Publishing [scirp.org]
- 2. A new sulfur-containing amino-acid isolated from the hydrolytic products of protein(Mueller, J. H. (1923) J. Biol. Chem. 56, 157-169) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. keypublishing.org [keypublishing.org]
- 5. tsurumi.yokohama-cu.ac.jp [tsurumi.yokohama-cu.ac.jp]
- 6. The sulfur-containing amino acids: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The amino-acid methionine; constitution and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The amino-acid methionine; constitution and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The amino-acid methionine; constitution and synthesis - Wikidata [wikidata.org]
- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Methionine - a success story - Evonik Industries [history.evonik.com]
- 12. researchgate.net [researchgate.net]
- 13. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
- 14. Sulfur containing amino acids and human disease - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [The Discovery and Enduring Significance of L-Methionine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7761469#discovery-and-history-of-l-methionine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com